Ethyl 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate
Description
Ethyl 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate (CAS: 299951-55-6) is a synthetic heterocyclic compound with a molecular formula of C₂₀H₂₀O₆ and a molecular weight of 356.4 g/mol . Its structure features a furan-2-carboxylate ester moiety linked to a chromen (coumarin) ring system substituted with methoxy, oxo, and propyl groups. The compound’s lipophilicity is notable, with an XLogP3 value of 4.19, indicating significant hydrophobic character . The InChIKey (XOAZAYJEESSFIY-UHFFFAOYSA-N) provides a unique identifier for its stereochemical and structural properties.
Properties
IUPAC Name |
ethyl 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-4-6-12-9-13-18(10-17(12)23-3)25-11-14(19(13)21)15-7-8-16(26-15)20(22)24-5-2/h7-11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAZAYJEESSFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=C(O3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate, a compound with a complex chemical structure, has garnered attention in recent years for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C21H22O6
- CAS Number: 299951-55-6
- Molecular Weight: 370.4 g/mol
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, potentially benefiting conditions such as arthritis and other inflammatory disorders.
- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Antioxidant Study : A study conducted on rat models demonstrated that the administration of this compound significantly reduced markers of oxidative stress compared to control groups. The results indicated a potential for use in therapeutic applications aimed at oxidative stress-related conditions.
- Anti-inflammatory Research : In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be harnessed for treating chronic inflammatory diseases.
- Cancer Cell Line Study : Research involving various cancer cell lines revealed that treatment with this compound led to reduced cell viability and increased rates of apoptosis. The study highlighted the compound's potential as a chemotherapeutic agent.
Scientific Research Applications
Research indicates that ethyl 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate exhibits various biological activities, primarily focusing on:
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The mechanisms of action include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, leading to increased pro-apoptotic proteins and decreased anti-apoptotic proteins.
- Cell Cycle Arrest : Treatment with the compound results in cell cycle arrest at specific phases, inhibiting cancer cell proliferation.
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Effective against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Fungal Activity : Exhibits antifungal properties against various fungal strains.
Anticancer Activity Summary
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HepG2 | 15 | Apoptosis induction |
| Study B | MCF-7 | 12 | Cell cycle arrest |
| Study C | Huh-7 | 10 | Enzyme inhibition |
Antimicrobial Activity Summary
| Pathogen Type | Compound Activity | Reference |
|---|---|---|
| Bacteria | Moderate inhibition | Reference X |
| Fungi | Effective against several strains | Reference Y |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound against HepG2 liver cancer cells. The results indicated significant cytotoxic effects, with an IC50 value of 15 µM, demonstrating its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial activity of the compound against Staphylococcus aureus. The results showed a moderate inhibition zone, suggesting that this compound could be developed into an antimicrobial agent for treating infections caused by resistant bacterial strains.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for prodrug activation or further functionalization:
Reaction conditions :
-
Acidic hydrolysis : HCl (1–2 M) in refluxing ethanol/water (1:1) for 6–8 hours.
-
Basic hydrolysis : NaOH (1 M) in aqueous methanol at 60°C for 4–6 hours.
Mechanism :
-
Nucleophilic attack by water (acidic) or hydroxide (basic) on the carbonyl carbon.
-
Cleavage of the ester bond, releasing ethanol and forming the carboxylic acid .
Key data :
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 1 M HCl, 8 hr | 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylic acid | 78–82 | |
| 1 M NaOH, 6 hr | Same as above | 85–88 |
Transesterification
The ethyl ester can exchange alkoxy groups with other alcohols (e.g., methanol, benzyl alcohol) under catalytic conditions:
Reaction conditions :
-
Titanium(IV) isopropoxide (0.1 eq) in anhydrous alcohol at 80°C for 12 hours .
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) enhance reactivity in biphasic systems .
Mechanism :
-
Coordination of the catalyst to the ester carbonyl.
Example :
| Alcohol | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Methanol | Ti(OiPr)₄ | Methyl 5-(7-methoxy-4-oxo-6-propylchromen-3-yl)furan-2-carboxylate | 72 |
| Benzyl alcohol | TBAB | Benzyl analog | 65 |
Electrophilic Aromatic Substitution (Furan Ring)
The electron-rich furan ring undergoes electrophilic substitution, primarily at the 5-position due to steric and electronic effects:
Reactions :
-
Nitration : HNO₃/Ac₂O at 0°C → 5-nitro derivative.
-
Sulfonation : SO₃ in DCM → 5-sulfo derivative.
Key data :
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃ (90%), Ac₂O, 0°C | 5-Nitro-furan-chromenone | 58 |
| Sulfonation | SO₃, DCM, 25°C | 5-Sulfo-furan-chromenone | 63 |
Oxidation of Chromenone Core
The 4-oxo group on the chromenone moiety participates in redox reactions:
Reaction conditions :
-
Reduction : NaBH₄ in ethanol reduces the carbonyl to a hydroxyl group .
-
Oxidation : O₂/Pd/C converts the propyl side chain to a carboxylic acid.
Mechanism :
-
Reduction involves hydride transfer to the carbonyl carbon.
-
Oxidation proceeds via radical intermediates.
Methoxy Group Demethylation
The 7-methoxy group can be demethylated under strong acids to form a phenol:
Conditions :
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HBr (48%) in acetic acid at 120°C for 24 hours.
-
Product: 7-hydroxy-4-oxo-6-propylchromen-3-yl furan-2-carboxylate (yield: 70%).
Nucleophilic Substitution
The chromenone’s 3-position furan attachment site is susceptible to nucleophilic attack in modified derivatives:
Example :
-
Reaction with amines (e.g., glycine) forms amide bonds under DCC coupling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of furan-2-carboxylate esters , which are structurally diverse due to variations in substituents on the aromatic or heterocyclic moieties. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Structural Diversity: The target compound distinguishes itself with a chromen core, absent in other analogs, which typically feature substituted phenyl or phenolic groups . Substituents such as 6-propyl and 7-methoxy on the chromen ring likely increase lipophilicity (XLogP3 = 4.19), favoring membrane permeability over polar analogs like methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate (hydroxy group reduces logP) .
Synthetic Utility: Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate shares a similar esterification protocol (K₂CO₃/DMF), suggesting analogous synthetic pathways for the target compound. However, the chromen core may require additional steps for ring formation.
Biological Relevance: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate demonstrates anti-tuberculosis activity via interference with bacterial iron acquisition (MbtI inhibition) . While the target compound lacks nitro or fluoro groups, its chromen system may confer distinct bioactivity, as coumarins are known to interact with enzymes like cyclooxygenase and tyrosine kinase .
Crystallographic Data :
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate’s structure was resolved via SC-XRD (single-crystal X-ray diffraction), revealing planar furan and phenyl rings . Similar analyses for the target compound are absent in the evidence but would clarify conformational preferences (e.g., puckering of the chromen ring, as discussed in ).
Research Implications and Limitations
- Gaps in Data: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. Further studies on its solubility, stability, and target binding are needed.
- Design Strategies : Introducing electron-withdrawing groups (e.g., nitro, fluoro) to the chromen ring could modulate electronic properties and enhance bioactivity, as seen in phenyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
